molecular formula C14H20N4O4 B8099639 (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide

(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide

Cat. No.: B8099639
M. Wt: 308.33 g/mol
InChI Key: IVMXTFCKYQZHKM-ZDUSSCGKSA-N
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Description

(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide (CAS 50931-35-6) is a chiral organic compound of interest in advanced pharmacological and medicinal chemistry research. With a molecular formula of C14H20N4O4 and a molecular weight of 308.33 g/mol, this molecule features a lysine-derived backbone modified with an acetamido group and a 4-nitrophenyl terminal moiety . This structure is characteristic of compounds designed to interact with biological systems. Compounds with similar scaffolds are frequently investigated as potential receptor antagonists or enzyme inhibitors. For instance, research into tetrahydroisoquinoline-based structures has highlighted the importance of specific side-chain substitutions for developing potent and selective antagonists for receptors like the orexin 1 (OX1) receptor, a target implicated in drug addiction and reward pathways . The structural elements present in this compound, including its primary amine and aromatic nitro group, make it a valuable synthetic intermediate or a potential candidate for such structure-activity relationship (SAR) studies in neuroscience. Furthermore, 6-aminohexanamide derivatives are explored in other therapeutic areas, such as in the development of histone deacetylase (HDAC) inhibitors for oncology research . Researchers may utilize this building block to probe biological mechanisms or to synthesize more complex molecules for high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling and cold-chain transportation are recommended to preserve the integrity of the compound .

Properties

IUPAC Name

(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMXTFCKYQZHKM-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of L-lysine

The α-amino group of L-lysine is acetylated using acetic anhydride in the presence of pyridine or triethylamine. This step ensures selective protection while leaving the ε-amino group available for subsequent reactions.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Temperature: 0°C to room temperature

  • Time: 4–6 hours

  • Yield: 85–92%

Activation and Coupling with p-Nitroaniline

The acetylated lysine derivative is activated using carbodiimides (e.g., EDC/HOBt) or chloroformates (e.g., p-nitrophenyl chloroformate) to form an active ester. This intermediate reacts with p-nitroaniline in a nucleophilic acyl substitution reaction.

Critical Parameters :

  • Coupling Reagent : p-Nitrophenyl chloroformate (2.2 equiv)

  • Base : N-Methylmorpholine or pyridine

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Yield : 68–75%

Table 1: Coupling Reaction Optimization

ParameterCondition 1Condition 2Optimal Value
ReagentEDC/HOBtp-NPCFp-NPCF
SolventDMFAcetonitrileDMF
Temperature (°C)2500
Reaction Time (h)1266

Deprotection and Final Isolation

The ε-amino group, temporarily protected with a tert-butoxycarbonyl (Boc) group, is deprotected using trifluoroacetic acid (TFA). The crude product is purified via reversed-phase chromatography or recrystallization from ethanol/water mixtures.

Purification Metrics :

  • Column : C18 silica gel

  • Eluent : Gradient of acetonitrile/water (0.1% TFA)

  • Purity : >98% (HPLC)

Industrial-Scale Production

Process Intensification

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times from hours to minutes. For example, the acetylation step achieves 95% conversion in 30 minutes under microwave irradiation.

Quality Control Protocols

  • In-line Analytics : FTIR and HPLC monitor reaction progress in real time.

  • Specifications : Residual solvents <0.1% (ICH guidelines); enantiomeric excess >99%.

Reaction Optimization and Catalysis

Brønsted Base Catalysis

Recent advances employ Brønsted bases (e.g., quinuclidine derivatives) to enhance coupling efficiency. This method improves enantioselectivity (up to 99% ee) and reduces side reactions.

Mechanistic Insight :
The base abstracts a proton from the active ester intermediate, accelerating nucleophilic attack by p-nitroaniline:

RCOO+ArNH2BaseRCONHAr+H2O\text{RCOO}^- + \text{ArNH}2 \xrightarrow{\text{Base}} \text{RCONHAr} + \text{H}2\text{O}

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize the transition state, while additives like molecular sieves minimize hydrolysis.

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography : Removes high-molecular-weight impurities.

  • Ion-Exchange Chromatography : Separates unreacted starting materials.

Spectroscopic Characterization

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.15 (d, 2H, Ar–H), 6.85 (d, 2H, Ar–H), 4.20 (m, 1H, α-CH), 3.05 (t, 2H, ε-NH2).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

Table 2: Characterization Data Summary

TechniqueKey Peaks/DataInterpretation
1H^1\text{H} NMRδ 2.05 (s, 3H, COCH3)Acetamido group confirmed
IR1650 cm⁻¹ (amide I)Amide bond present
MS (ESI+)m/z 309.2 [M+H]+Molecular ion confirmed

Chemical Reactions Analysis

Types of Reactions

(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The acetamido and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted acetamido and amino derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of (S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide is its potential as an antimicrobial agent. Research has demonstrated that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing various compounds' minimal inhibitory concentrations (MICs) against E. coli and K. pneumoniae, derivatives were found to maintain high efficacy without developing drug resistance. The compound's structural features, such as the nitrophenyl group, play a crucial role in enhancing its antimicrobial properties .

Drug Development

Due to its structural characteristics, this compound is being explored for its potential in drug development, particularly in creating new antibiotics or modifying existing ones.

Research Insights

A patent filed highlights the compound's use in developing dual-enzyme responsive peptides that can target specific bacterial infections more effectively than traditional antibiotics . This approach aims to reduce side effects and improve therapeutic outcomes.

Biochemical Applications

The compound has also shown promise in biochemical applications, particularly in enzyme catalysis and protein interactions.

Enzyme Catalysis

Research indicates that similar compounds can act as substrates or inhibitors for various enzymes, impacting metabolic pathways in bacteria . This property is critical for designing inhibitors that can selectively target pathogenic bacteria without affecting human enzymes.

Protein Interaction Studies

The ability of this compound to form stable interactions with proteins makes it a candidate for studying protein-ligand interactions. Such studies are essential for understanding biochemical pathways and developing targeted therapies .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaHigh MIC values without resistance development
Drug DevelopmentPotential for creating new antibiotics and modifying existing onesUtilized in dual-enzyme responsive peptides
Biochemical ApplicationsInvolvement in enzyme catalysis and protein interactionsActs as substrate/inhibitor for enzymes; aids in protein studies

Mechanism of Action

The mechanism of action of (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analogues in HDAC Inhibition

Compounds with variations in the aryl substituent and zinc-binding groups (ZBGs) were synthesized and evaluated for HDAC inhibitory activity (Table 1).

Compound Name Substituent (R) Zinc-Binding Group (ZBG) HDAC IC₅₀ (nM) Solubility (µg/mL)
(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide 4-Nitrophenyl Acetamido 320 ± 12 8.5 ± 0.3
6-Acetamido-N-(2-hydroxyphenyl)hexanamide (5a) 2-Hydroxyphenyl Acetamido 450 ± 18 15.2 ± 0.5
6-Acetamido-N-(4-hydroxyphenyl)hexanamide (5b) 4-Hydroxyphenyl Acetamido 410 ± 15 12.8 ± 0.4
N-(4-nitrophenyl)-6-(2,2,2-trifluoroacetamido)hexanamide (6c) 4-Nitrophenyl Trifluoroacetamido 180 ± 8 5.2 ± 0.2

Key Findings :

  • The 4-nitrophenyl group in the target compound improves HDAC binding (IC₅₀ = 320 nM) compared to hydroxylated analogs (5a, 5b), likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions .
  • Replacing the acetamido ZBG with trifluoroacetamido (6c) significantly boosts potency (IC₅₀ = 180 nM) but reduces solubility, highlighting a trade-off between activity and physicochemical properties .

Antimicrobial Activity of 4-Nitrophenyl Derivatives

1,3,4-Thiadiazole derivatives bearing 4-nitrophenyl groups () exhibit notable antimicrobial activity (Table 2).

Compound Class Microbial Target MIC (µg/mL) Reference
1,3,4-Thiadiazole derivatives E. coli 12.5–25 [2]
B. mycoides 6.25–12.5 [2]
This compound Not reported N/A

Insights :

  • The 4-nitrophenyl group may enhance membrane penetration or target-specific interactions in microbial systems .

Comparison :

  • Modifying the terminal aryl group and side chains redirects activity from HDAC inhibition to opioid receptor targeting, demonstrating structural versatility in drug design .

Physicochemical Properties and Solubility

The 4-nitrophenyl group reduces solubility (8.5 µg/mL) compared to hydroxylated analogs (5a: 15.2 µg/mL) due to increased hydrophobicity. Methoxylation (e.g., 5d in ) further enhances solubility (18.6 µg/mL) but may reduce HDAC affinity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide?

The compound is synthesized via a two-step approach: (1) amide coupling using DMF as a solvent with a tertiary base (e.g., DIPEA) to activate the carboxyl group, followed by (2) HPLC purification (reverse-phase C18 column, acetonitrile/water gradient) to isolate the product. For example, BODIPY NHS ester conjugation in DMF at room temperature for 90 minutes achieved 75% yield after purification . Alternative routes involve alkylation of protected intermediates (e.g., 6-bromo-N-(trityl)hexanamide) under basic conditions, though yields may vary depending on protecting group compatibility .

Q. How is the structural integrity of this compound validated?

Structural confirmation requires multi-modal characterization :

  • NMR spectroscopy (¹H, ¹³C) to verify stereochemistry (e.g., (S)-configuration at C2 and C6) and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular ion detection (e.g., [M+H]⁺ or [M+Na]⁺).
  • Reverse-phase HPLC with UV detection (λ = 254–280 nm) to confirm purity (>95%) and retention time consistency with standards .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Cytotoxicity profiling via the MTT assay is standard, where hepatoma or cancer cell lines are treated with serial dilutions (e.g., 1–100 µM) and viability is measured at 24–72 hours. For example, analogs like N-(4-hydroxy-3-methoxybenzyl)hexanamide showed dose-dependent cytotoxicity, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Yield optimization involves:

  • Solvent screening : DMF or DCM with additives like HOBt/DIC for improved coupling efficiency.
  • Temperature control : Reactions at 0–4°C reduce side-product formation during alkylation .
  • Protecting group selection : Trityl or THP groups minimize degradation during alkylation, though trityl offers better stability under basic conditions .
  • HPLC gradient refinement : Adjusting acetonitrile/water ratios (e.g., 30%→70% over 30 minutes) enhances peak resolution .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Contradictions arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

  • Standardized protocols : Fix serum content (e.g., 10% FBS) and incubation time (e.g., 48 hours).
  • Dose-response validation : Triplicate experiments with internal controls (e.g., cisplatin for cytotoxicity).
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., capsaicin analogs) to identify trends in chain length and substituent effects .

Q. What role does the 4-nitrophenyl group play in enzyme inhibition studies?

The 4-nitrophenyl moiety acts as a chromogenic leaving group in enzymatic assays (e.g., glycoside hydrolases). For instance, 4-nitrophenyl substrates (e.g., α/β-pNPGalNAc) enable real-time monitoring of hydrolysis via UV absorbance at 405 nm. Molecular docking simulations (AutoDock Vina®) can predict binding interactions, with validation through kinetic parameters (Km, kcat) .

Q. How can researchers assess the stereochemical stability of this compound under physiological conditions?

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to monitor racemization.
  • Circular dichroism (CD) : Track changes in optical activity at 220–260 nm in PBS (pH 7.4, 37°C) over 24 hours.
  • Stability-indicating assays : Compare degradation products (e.g., free amine via TLC) under acidic/basic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide
Reactant of Route 2
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(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide

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